7-tert-butyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one
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Overview
Description
7-tert-butyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazinones. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a pyrazole ring fused to a triazine ring, with a tert-butyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-tert-butylpyrazole with cyanogen bromide, followed by cyclization under basic conditions to form the desired triazine ring . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, and the temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a][1,3,5]triazinones.
Substitution: Formation of substituted pyrazolo[1,5-a][1,3,5]triazinones with various functional groups.
Scientific Research Applications
7-tert-butyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-tert-butyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-ylphosphine oxides: These compounds share a similar pyrazolo[1,5-a][1,3,5]triazine core but differ in the presence of phosphine oxide groups.
2-thioxo-pyrazolo[1,5-a][1,3,5]triazin-4-ones: These compounds have a similar triazine ring but contain a thioxo group instead of a tert-butyl group.
Uniqueness
7-tert-butyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-tert-butyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-9(2,3)6-4-7-11-8(14)10-5-13(7)12-6/h4-5H,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQLLXQXDBRVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NC(=O)NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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